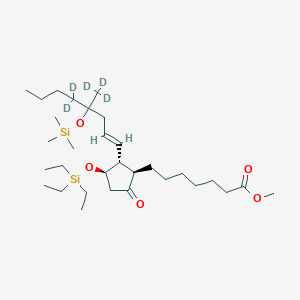
11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 is a synthetic analog of misoprostol, a prostaglandin E1 analog. This compound is characterized by the presence of triethylsilyl and trimethylsilyl groups at the 11 and 16 positions, respectively. The “d5” designation indicates that the compound is deuterated, meaning it contains five deuterium atoms, which are isotopes of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
The synthesis of 11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 involves several steps:
Starting Material: The synthesis begins with the commercially available misoprostol.
Protection of Hydroxyl Groups: The hydroxyl groups at the 11 and 16 positions are protected using triethylsilyl chloride and trimethylsilyl chloride, respectively, in the presence of a base such as imidazole.
Deuteration: The deuterium atoms are introduced through a hydrogen-deuterium exchange reaction, typically using deuterium gas or deuterated solvents under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The silyl protecting groups can be removed under acidic conditions, allowing for further functionalization of the hydroxyl groups.
Hydrolysis: The ester bond in the compound can be hydrolyzed using aqueous acid or base to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 has several scientific research applications:
Pharmacokinetic Studies: The deuterated compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of misoprostol in biological systems.
Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify the metabolites of misoprostol.
Drug Development: The compound serves as a reference standard in the development of new prostaglandin analogs with improved therapeutic profiles.
Biological Studies: It is used in various biological assays to understand the mechanism of action of misoprostol and its analogs.
Mechanism of Action
The mechanism of action of 11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 is similar to that of misoprostol. It binds to prostaglandin E receptors on the surface of cells, leading to the activation of intracellular signaling pathways. This results in various physiological effects, including the inhibition of gastric acid secretion, stimulation of mucus and bicarbonate production, and induction of uterine contractions. The deuterium atoms in the compound do not significantly alter its mechanism of action but provide a means to trace the compound in metabolic studies.
Comparison with Similar Compounds
11-O-Triethylsilyl-16-O-trimethylsilyl (8R,11R,12R,16RS)-Misoprostol-d5 can be compared with other prostaglandin analogs:
Misoprostol: The parent compound, which lacks the silyl protecting groups and deuterium atoms.
Enisoprost: Another prostaglandin E1 analog with different substituents at the 11 and 16 positions.
Gemeprost: A prostaglandin E1 analog used for cervical ripening and labor induction, with different structural modifications.
The uniqueness of this compound lies in its deuterated form and the presence of silyl protecting groups, which make it a valuable tool for pharmacokinetic and metabolic studies.
Properties
Molecular Formula |
C31H60O5Si2 |
|---|---|
Molecular Weight |
574.0 g/mol |
IUPAC Name |
methyl 7-[(1R,2R,3R)-2-[(E)-5,5-dideuterio-4-(trideuteriomethyl)-4-trimethylsilyloxyoct-1-enyl]-5-oxo-3-triethylsilyloxycyclopentyl]heptanoate |
InChI |
InChI=1S/C31H60O5Si2/c1-10-14-23-31(5,36-37(7,8)9)24-19-21-27-26(20-17-15-16-18-22-30(33)34-6)28(32)25-29(27)35-38(11-2,12-3)13-4/h19,21,26-27,29H,10-18,20,22-25H2,1-9H3/b21-19+/t26-,27-,29-,31?/m1/s1/i5D3,23D2 |
InChI Key |
SNUSPEKJEHUDOM-DMBQCJGESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)(C([2H])([2H])CCC)O[Si](C)(C)C |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O[Si](CC)(CC)CC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















